N,N,N',N'-tetramethylethanediamide
Description
Historical Perspectives and Early Investigations of Ethanediamide Derivatives
The study of ethanediamide and its derivatives has a long history, primarily due to their applications in various fields. Oxamide, the parent compound, is produced from hydrogen cyanide, which is oxidized to cyanogen (B1215507) and then hydrolyzed. wikipedia.org Its main application has been as a slow-release fertilizer, a substitute for urea (B33335), and as a stabilizer for nitrocellulose preparations. wikipedia.org Derivatives of ethanediamide have been explored for their potential in medicinal chemistry, with some showing anti-inflammatory and analgesic properties. ontosight.ai The synthesis of complex ethanediamide derivatives often involves multi-step processes, including the formation of amide linkages. ontosight.ai
Structural Classification and Advanced Nomenclature within the Amide Functional Group Family
Amides are organic compounds characterized by a carbonyl group bonded to a nitrogen atom. byjus.com They are classified as primary, secondary, or tertiary based on the number of non-hydrogen substituents on the nitrogen atom. chemistrytalk.orgamazonaws.com N,N,N',N'-Tetramethylethanediamide is an example of a tertiary amide, as each nitrogen atom is bonded to three carbon atoms (one carbonyl carbon and two methyl carbons). amazonaws.commasterorganicchemistry.com
The IUPAC nomenclature for amides involves replacing the "-oic acid" or "-ic acid" suffix of the corresponding carboxylic acid with "-amide". libretexts.org For substituted amides, the substituents on the nitrogen atom are indicated by the prefix "N-". masterorganicchemistry.com Therefore, the systematic name for the compound of interest is this compound.
Fundamental Research Significance and Potential Academic Trajectories for this compound
While specific research on this compound is limited, its structure suggests several potential areas of academic investigation. The presence of two tertiary amide groups on a short aliphatic chain makes it a candidate for studying intramolecular interactions, conformational analysis, and coordination chemistry. The electron-donating methyl groups and the carbonyl oxygen atoms could act as potential binding sites for metal ions, making it a candidate as a bidentate ligand.
Future research could explore its synthesis, possibly through the reaction of oxalyl chloride with dimethylamine (B145610). Characterization using techniques like NMR and mass spectrometry would be crucial to confirm its structure and purity. ontosight.ai Investigations into its reactivity, thermal stability, and solvent properties could reveal unique characteristics stemming from its compact and highly substituted structure. A study on the closely related N,N,N′,N′-tetramethylmalonamide (TMMA) has shown its ability to form complexes with lanthanide ions, suggesting similar potential for this compound in coordination chemistry and materials science. researchgate.net
Comparative Analysis with Related Amide Architectures and Their Research Utility
Comparing this compound with other amides highlights its unique structural features.
Comparison with Primary and Secondary Amides: Unlike primary and secondary amides, this compound cannot act as a hydrogen bond donor, which will significantly affect its boiling point, solubility, and intermolecular interactions.
Comparison with N,N,N',N'-Tetramethylethylenediamine (TMEDA): It is crucial to distinguish the diamide (B1670390) from the structurally similar diamine, N,N,N',N'-tetramethylethylenediamine (TMEDA). TMEDA is a widely used chelating agent and Lewis base in organometallic chemistry. chemicalbook.comwikipedia.orgchemicalbook.com The presence of carbonyl groups in this compound instead of methylene (B1212753) groups significantly alters the electronic properties and potential applications, shifting its utility from a strong base to a potential ligand with different coordination preferences.
Comparison with N,N,N′,N′-tetramethylmalonamide (TMMA): TMMA has an additional methylene group in its backbone compared to this compound. This seemingly small difference can impact the chelate ring size when complexed with metal ions, influencing the stability and geometry of the resulting coordination compounds. researchgate.net
The research utility of this compound remains largely theoretical due to a lack of dedicated studies. However, based on its structure and comparison with related compounds, it holds promise for exploration in coordination chemistry, materials science, and as a building block in organic synthesis.
Data Tables
Table 1: Physicochemical Properties of Related Compounds
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Key Features |
| This compound | C6H14N2O2 | 146.19 | Tertiary diamide, potential bidentate ligand |
| Oxamide (Ethanediamide) | C2H4N2O2 | 88.07 | Primary diamide, used in fertilizers wikipedia.org |
| N,N,N',N'-Tetramethylethylenediamine (TMEDA) | C6H16N2 | 116.21 | Tertiary diamine, widely used ligand wikipedia.orgnih.gov |
| N,N,N′,N′-Tetramethylmalonamide (TMMA) | C7H16N2O2 | 160.21 | Tertiary diamide, forms complexes with lanthanides researchgate.net |
Table 2: Spectroscopic Data for N,N,N',N'-Tetramethylethylenediamine (TMEDA) for Comparative Context
| Spectroscopic Data | N,N,N',N'-Tetramethylethylenediamine (TMEDA) |
| ¹H NMR (CDCl₃, ppm) | δ 2.24 (s, 12H, N-CH₃), 2.35 (s, 4H, -CH₂-) |
| ¹³C NMR (CDCl₃, ppm) | δ 45.4 (N-CH₃), 57.2 (-CH₂-) |
| Mass Spectrum (EI) | m/z 116 (M⁺), 58, 42 |
Properties
CAS No. |
1608-14-6 |
|---|---|
Molecular Formula |
C6H12N2O2 |
Molecular Weight |
144.2 |
Purity |
95 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for N,n,n ,n Tetramethylethanediamide and Its Chemical Analogs
Classical and Contemporary Approaches to N,N,N',N'-Tetramethylated Diamide (B1670390) Synthesis
The synthesis of N,N,N',N'-tetramethylated diamides, particularly N,N,N',N'-tetramethylethanediamide, can be achieved through several established and modern chemical routes. These methods primarily rely on the formation of amide bonds from suitable precursors.
Amidation Reactions Employing Varied Reagents and Conditions
The most direct and classical methods for synthesizing this compound involve the reaction of an oxalic acid derivative with dimethylamine (B145610). The choice of the oxalic acid derivative significantly influences the reaction conditions and byproducts.
One common approach utilizes oxalyl chloride as the acylating agent. organic-chemistry.org This highly reactive acid chloride readily reacts with dimethylamine, typically in a non-polar aprotic solvent such as dichloromethane (B109758) or toluene. rsc.org Due to the high reactivity and exothermic nature of the reaction, temperature control is often necessary. The reaction produces hydrogen chloride (HCl) as a byproduct, which necessitates the use of at least a two-fold excess of dimethylamine or the addition of a tertiary amine base to neutralize the acid. rsc.org The use of nonpolar solvents can facilitate the removal of the resulting amine hydrochloride salt by filtration. rsc.org
An alternative and often milder approach is the aminolysis of diethyl oxalate (B1200264) . mdpi.com This method involves heating diethyl oxalate with dimethylamine, usually in a protic solvent like ethanol (B145695). mdpi.com While this reaction is less vigorous than with oxalyl chloride, it typically requires higher temperatures and longer reaction times to achieve good conversion. mdpi.com The primary byproduct is ethanol, which is less corrosive and more environmentally benign than HCl. The reaction with secondary amines like dimethylamine and diethyl oxalate can sometimes be less efficient than with primary amines. mdpi.comchemrevlett.com
The table below summarizes typical conditions for these classical amidation reactions.
Table 1: Classical Synthetic Routes to this compound
| Acylating Agent | Amine | Typical Solvent | Catalyst/Base | Byproduct | Key Features |
|---|---|---|---|---|---|
| Oxalyl Chloride | Dimethylamine | Dichloromethane, Toluene | Excess Dimethylamine or Tertiary Amine | HCl | High reactivity, fast reaction, requires acid scavenger. rsc.org |
| Diethyl Oxalate | Dimethylamine | Ethanol | None typically required | Ethanol | Milder conditions, longer reaction times, less hazardous byproduct. mdpi.com |
Strategies for N-Alkylation in Diamide Formation
For the synthesis of this compound, the most efficient strategy involves the direct use of the N-methylated amine, dimethylamine. This approach builds the final methylated structure directly during the amidation step, circumventing the need for a separate N-alkylation process.
While methods for the N-alkylation of primary and secondary amides exist, they are generally less direct for preparing fully N-methylated diamides like the target compound. Such strategies would involve first synthesizing the parent diamide, oxamide, from oxalic acid derivatives and ammonia (B1221849), followed by a four-fold methylation. This multi-step process is less atom-economical and can be complicated by incomplete methylation and the formation of mixtures of partially methylated products.
Principles of Green Chemistry Applied to Diamide Synthesis
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the production process. Key areas of focus include the use of safer reagents and solvents, catalytic methods, and advanced process technologies like flow chemistry.
Catalytic Approaches: The development of catalytic direct amidation reactions provides a greener alternative to the use of stoichiometric activating agents like oxalyl chloride. For instance, niobium pentoxide (Nb₂O₅) has been reported as a heterogeneous Lewis acid catalyst for the direct synthesis of diamides from dicarboxylic acids and amines. acs.org This method avoids the generation of corrosive byproducts. Enzymatic catalysis, using enzymes such as Candida antarctica lipase (B570770) B (CALB), offers a highly selective and environmentally benign route for amide bond formation from free carboxylic acids and amines under mild conditions. ijprt.org
Alternative Reaction Media: To minimize the use of hazardous organic solvents, research has explored solvent-free reaction conditions. One such method involves the trituration of a carboxylic acid, urea (B33335) (as an ammonia source), and boric acid as a catalyst, followed by direct heating. google.comresearchgate.net While not directly demonstrated for this compound, the principle of solvent-free synthesis is a key aspect of green chemistry. The use of greener solvents, such as 2-methyl-tetrahydrofuran, is also a viable strategy. acs.org
Flow Chemistry: Continuous flow synthesis is an emerging technology that offers significant advantages in terms of safety, efficiency, and scalability. youtube.comyoutube.com In a flow system, reagents are pumped through a heated reactor, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. youtube.com This enhanced control can lead to higher yields and purities, while the small reactor volume minimizes the risks associated with highly exothermic or hazardous reactions. google.comyoutube.com
Optimization of Reaction Parameters for Enhanced Yield and Selectivity in Ethanediamide Derivative Production
Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound while minimizing side reactions and waste generation.
Reactant Stoichiometry: The molar ratio of the reactants is a critical parameter. In the reaction of oxalyl chloride with dimethylamine, using an excess of the amine is common practice to ensure complete conversion of the acid chloride and to neutralize the HCl byproduct.
Temperature and Time: Reaction temperature significantly influences the rate of reaction. The highly exothermic reaction of oxalyl chloride may require cooling to prevent side reactions, while the amidation with diethyl oxalate typically requires heating to proceed at a reasonable rate. mdpi.com The reaction time should be optimized to ensure complete conversion without promoting product degradation or side reactions.
Catalyst and Solvent: The choice of catalyst can dramatically affect the reaction rate. For example, a catalytic amount of N,N-dimethylformamide (DMF) can significantly accelerate the conversion of carboxylic acids to acid chlorides using oxalyl chloride. researchgate.net The solvent plays a crucial role in solubilizing reactants and influencing the reaction pathway. The optimal solvent will depend on the specific reagents and conditions used.
Table 2: General Parameters for Optimization of Diamide Synthesis
| Parameter | Influence on Reaction | General Optimization Strategy |
|---|---|---|
| Molar Ratio | Affects conversion and byproduct formation. | Use of excess amine to drive the reaction to completion and neutralize acid byproducts. |
| Temperature | Controls reaction rate and selectivity. | Cooling for highly exothermic reactions; heating for less reactive starting materials. mdpi.com |
| Reaction Time | Determines the extent of conversion. | Monitored by techniques like TLC or GC to identify the point of maximum product formation. |
| Catalyst | Can significantly increase reaction rate. | Screening of different catalysts (e.g., Lewis acids, DMF) and optimization of catalyst loading. acs.orgresearchgate.net |
| Solvent | Affects solubility, reaction rate, and work-up. | Selection based on reactant solubility and compatibility with reaction conditions. |
Mechanistic Investigations of this compound Formation Pathways
Understanding the reaction mechanism is fundamental to controlling the synthesis of this compound and optimizing for yield and purity.
Elucidation of Reaction Mechanisms and Intermediates
The formation of this compound from oxalyl chloride and dimethylamine proceeds through a nucleophilic acyl substitution mechanism. The nitrogen atom of dimethylamine acts as a nucleophile, attacking one of the carbonyl carbons of oxalyl chloride. This is followed by the departure of a chloride ion to form a tetrahedral intermediate, which then collapses to yield N,N-dimethyl-2-chloro-2-oxoacetamide and hydrogen chloride. A second molecule of dimethylamine then attacks the remaining acyl chloride moiety in a similar fashion to produce the final this compound.
When a catalytic amount of DMF is used, it first reacts with oxalyl chloride to form a highly reactive Vilsmeier-type intermediate, (chloromethylene)dimethylammonium chloride. researchgate.net This intermediate is a more potent acylating agent than oxalyl chloride itself and reacts with the carboxylic acid (if the synthesis starts from oxalic acid) or directly with the amine to facilitate the amidation. researchgate.net
The reaction of diethyl oxalate with dimethylamine also follows a nucleophilic acyl substitution pathway. The dimethylamine attacks a carbonyl carbon of the ester, leading to a tetrahedral intermediate. This intermediate then collapses, eliminating a molecule of ethanol to form the N,N-dimethyl oxamic acid ethyl ester intermediate. A second nucleophilic attack by another molecule of dimethylamine on the remaining ester group, followed by the elimination of a second molecule of ethanol, yields the desired this compound. The stability of the tetrahedral intermediate can be influenced by factors such as intramolecular hydrogen bonding, which is more significant for primary amines than for secondary amines like dimethylamine. chemrevlett.com
In-Depth Analysis of Amide Bond Formation Kinetics for this compound Remains Elusive
While general principles of amide synthesis are well-established, the specific kinetics for the reaction producing this compound, also known as N,N,N',N'-tetramethyloxamide, have not been a focus of detailed investigation in the accessible scientific literature.
Typically, the synthesis of such a compound would involve the reaction of a derivative of ethanedioic acid (oxalic acid), such as oxalyl chloride or a diester like dimethyl oxalate, with dimethylamine. The study of the kinetics of this type of reaction would involve monitoring the concentration of reactants and products over time under various conditions to determine the rate law and the influence of factors like temperature, concentration, and catalysts on the reaction speed.
However, searches for specific kinetic data for the formation of this compound have been unsuccessful in yielding the detailed research findings and data tables necessary to populate a thorough kinetic analysis as outlined. The available information often pertains to the reactivity of the structurally different, though similarly named, N,N,N',N'-tetramethylethylenediamine (TMEDA), a widely used ligand and catalyst in organic synthesis. This highlights a potential area for future research to quantitatively characterize the formation of this compound.
Without specific experimental data, a detailed discussion of the kinetic studies pertaining to the amide bond formation in this compound cannot be provided at this time.
Molecular Structure, Conformational Analysis, and Advanced Spectroscopic Elucidation of N,n,n ,n Tetramethylethanediamide
Advanced Spectroscopic Characterization for Comprehensive Structural Proof
The elucidation of the molecular structure of N,N,N',N'-tetramethylethanediamide is achieved through a multi-faceted spectroscopic approach, ensuring unambiguous assignment and characterization.
Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment and Connectivity
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a primary tool for confirming the molecular skeleton and electronic environment of the nuclei in this compound. Due to the molecule's symmetry, where two identical N,N-dimethylamide groups are connected by a C-C bond, the NMR spectra are characteristically simple.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a single resonance signal. This singlet corresponds to the twelve chemically equivalent protons of the four methyl (-CH₃) groups attached to the nitrogen atoms.
¹³C NMR Spectroscopy: The broadband proton-decoupled ¹³C NMR spectrum is predicted to exhibit two distinct signals:
A signal corresponding to the methyl carbons (-CH₃).
A downfield signal for the two equivalent carbonyl carbons (C=O). The chemical shift of carbonyl carbons in amides typically appears in the range of 160-180 ppm. ucalgary.ca
Multi-dimensional NMR: While experimental 2D NMR spectra are not widely available in the literature, the expected correlations can be predicted:
COSY (Correlation Spectroscopy): No cross-peaks are expected in a COSY spectrum, as there are no vicinal protons to establish a H-C-C-H coupling network.
HSQC (Heteronuclear Single Quantum Coherence): A cross-peak would be observed connecting the proton signal of the methyl groups to the carbon signal of the same methyl groups.
HMBC (Heteronuclear Multiple Bond Correlation): A key correlation would be seen from the methyl protons to the adjacent carbonyl carbon, establishing the connectivity across the N-C=O bond. This two-bond (²J_CH) or three-bond (³J_CH) coupling is crucial for confirming the molecular framework.
| Nucleus | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | ~2.9 - 3.1 | Singlet | -N(CH₃)₂ |
| ¹³C | ~35 - 40 | Quartet (coupled) | -N(CH₃)₂ |
| ¹³C | ~160 - 170 | Singlet (coupled) | -C=O |
High-Resolution Mass Spectrometry for Molecular Ion Characterization and Fragmentation Pathway Analysis
High-resolution mass spectrometry (HRMS) confirms the elemental composition of this compound and provides insight into its structural stability and fragmentation pathways under ionization. The exact mass of the compound (C₆H₁₂N₂O₂) is 144.0899 g/mol .
The electron ionization (EI) mass spectrum is expected to show a distinct molecular ion peak (M⁺˙) at m/z = 144. The fragmentation of tertiary amides is well-documented and typically involves cleavage adjacent to the carbonyl and amine functionalities. nih.govjove.com
Key Fragmentation Pathways:
α-Cleavage (C-C Bond Scission): The most likely primary fragmentation event is the cleavage of the central carbonyl-carbonyl single bond. This is often a facile process in 1,2-dicarbonyl compounds, leading to the formation of a stable N,N-dimethylcarbamoyl cation.
[ (CH₃)₂NCOCON(CH₃)₂ ]⁺˙ → [ (CH₃)₂NCO ]⁺ + (CH₃)₂NCO˙
This would result in a prominent peak at m/z = 72 . This fragment is expected to be the base peak due to its stability.
α-Cleavage (C-N Bond Scission): Cleavage of the C-N bond adjacent to the carbonyl group can also occur, leading to the loss of a dimethylamino radical.
[ (CH₃)₂NCOCON(CH₃)₂ ]⁺˙ → [ (CH₃)₂NCOCO ]⁺ + ˙N(CH₃)₂
This would produce a fragment at m/z = 100 .
| m/z (Predicted) | Proposed Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 144 | [C₆H₁₂N₂O₂]⁺˙ | Molecular Ion (M⁺˙) |
| 72 | [(CH₃)₂NCO]⁺ | Cleavage of central C-C bond |
| 44 | [N(CH₃)₂]⁺ | Further fragmentation |
Vibrational Spectroscopy (FT-IR, Raman) for Amide Functional Group Identification and Conformational Insights
Vibrational spectroscopy is essential for identifying the functional groups present in this compound, particularly the tertiary amide groups.
Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum is dominated by the characteristic absorption of the amide functional group.
Amide I Band: A very strong and sharp absorption band is expected in the region of 1650-1680 cm⁻¹ . This band is primarily due to the C=O stretching vibration and is a hallmark of the amide group. For tertiary amides, this band is typically at a slightly lower frequency compared to primary and secondary amides.
C-N Stretching: The C-N stretching vibration of the tertiary amide is expected to appear in the 1400-1250 cm⁻¹ region.
C-H Vibrations: Absorptions corresponding to the stretching and bending of the methyl C-H bonds will be present around 2950-2850 cm⁻¹ and 1460-1380 cm⁻¹, respectively.
Raman Spectroscopy: Raman spectroscopy provides complementary information. The C=O stretch (Amide I) is also expected to be a strong band in the Raman spectrum. Due to the molecule's center of symmetry in a likely trans conformation, vibrations that are IR-active may be Raman-inactive, and vice-versa (rule of mutual exclusion). The C-C single bond stretch between the two carbonyl groups would be a symmetric vibration and thus expected to be strong in the Raman spectrum but weak or absent in the IR spectrum.
| Frequency (cm⁻¹) (Typical Range) | Assignment | Spectroscopy |
|---|---|---|
| ~2950 | C-H Asymmetric Stretch (CH₃) | FT-IR, Raman |
| ~2850 | C-H Symmetric Stretch (CH₃) | FT-IR, Raman |
| 1650 - 1680 | Amide I (C=O Stretch) | FT-IR (Strong), Raman (Strong) |
| ~1460 | C-H Asymmetric Bend (CH₃) | FT-IR, Raman |
| ~1260 | C-N Stretch | FT-IR, Raman |
| ~850 | C-C Stretch (O=C-C=O) | Raman (Strong) |
Electronic Spectroscopy (UV-Vis) for Probing Electronic Transitions and Conjugation Effects
The UV-Vis spectrum of this compound is characterized by electronic transitions within the amide chromophores. Simple, non-conjugated amides typically exhibit two main absorption bands in the far-UV region. acs.org
n → π* Transition: A weak absorption band expected around 210-230 nm . This transition involves the excitation of a non-bonding electron from an oxygen lone pair to the antibonding π* orbital of the carbonyl group.
π → π* Transition: A much stronger absorption band is expected at a shorter wavelength, typically below 200 nm . This transition involves the excitation of an electron from the π bonding orbital to the π* antibonding orbital of the amide group.
The presence of two adjacent amide groups may lead to electronic coupling, potentially shifting these absorption bands slightly compared to a simple monofunctional tertiary amide like N,N-dimethylacetamide. However, since the two C=O groups are not part of an extended conjugated system, the absorption maxima are expected to remain in the far-UV region.
Solid-State Structural Investigations
Investigating the solid-state structure provides definitive information on bond lengths, bond angles, and the preferred conformation of the molecule in the crystalline phase.
X-ray Crystallographic Analysis of this compound Single Crystals
Conformational Analysis: The key conformational feature is the torsion angle around the central C-C bond, which defines the relative orientation of the two amide planes.
The molecule is expected to adopt a trans (anti-periplanar) conformation, where the two carbonyl groups are oriented 180° with respect to each other. This conformation minimizes steric repulsion between the two bulky N,N-dimethylamide groups and is the most stable arrangement for similar 1,2-dicarbonyl compounds.
Each amide unit, C-N(CH₃)₂, is expected to be planar or nearly planar due to the delocalization of the nitrogen lone pair into the carbonyl π-system.
The crystal packing would be governed by van der Waals interactions, as the molecule lacks hydrogen bond donors. The methyl groups would influence the intermolecular packing, likely leading to a structure with efficient space-filling.
| Parameter | Predicted Value | Comment |
|---|---|---|
| Conformation (O=C-C=O) | Trans (anti-periplanar) | Minimizes steric hindrance |
| C=O Bond Length | ~1.23 Å | Typical for amide carbonyl |
| C-N Bond Length | ~1.34 Å | Partial double bond character |
| C-C Bond Length | ~1.52 Å | Slightly shorter than typical C-C single bond |
| O=C-N Bond Angle | ~120° | Consistent with sp² hybridization |
Analysis of Crystal Packing and Intermolecular Interactions
The precise crystal structure of this compound has not been detailed in publicly accessible crystallographic databases. However, a theoretical analysis based on its molecular structure allows for a robust prediction of the dominant intermolecular forces governing its crystal packing.
The molecule consists of two N,N-dimethylamide units connected by a central carbon-carbon single bond. A key feature of its structure is the absence of hydrogen atoms attached to the nitrogen atoms. This definitively precludes the formation of classical hydrogen bonds where the amide group would act as a donor. Consequently, the crystal lattice will be primarily organized by other types of intermolecular forces.
The primary interactions expected are:
Dipole-Dipole Interactions: The amide groups possess significant dipole moments arising from the polarized carbonyl (C=O) bond and the partial double bond character of the C-N bond. These dipoles will tend to align in an anti-parallel fashion within the crystal lattice to achieve electrostatic stabilization.
In the solid state, related amide compounds are known to form specific packing motifs to maximize these stabilizing interactions. nih.govrsc.org Advanced computational and analytical techniques are often employed to deconstruct these interactions. For instance, Hirshfeld surface analysis is a powerful method used to visualize and quantify intermolecular contacts in crystalline materials. nih.gov Such an analysis on a related compound, N,N,N′,N′-tetramethylethanediamine, revealed that weak van der Waals H⋯H contacts constituted the vast majority (92.3%) of the close contacts in the crystal packing. nih.gov A similar analysis of this compound would likely reveal a landscape dominated by dipole-dipole and van der Waals forces, with the relative orientation of the two amide groups playing a critical role in the packing efficiency.
Conformational Landscape and Dynamic Stereochemistry of this compound
The conformational dynamics of this compound are largely defined by the rotational behavior of its two amide C-N bonds. These dynamics are crucial for understanding the molecule's behavior in solution.
Investigations into Barriers to Rotation about Amide Bonds
Rotation about the carbon-nitrogen bond in amides is significantly hindered compared to rotation around typical C-N single bonds. This is a well-established consequence of resonance, where the lone pair of electrons on the nitrogen atom is delocalized into the carbonyl π-system. nanalysis.comresearchgate.net This delocalization imparts partial double-bond character to the C-N bond, creating a substantial energy barrier to rotation. libretexts.org
The energy barrier for this rotation is typically in the range of 15-25 kcal/mol, a magnitude that makes the process slow on the NMR timescale at or near room temperature. researchgate.netmdpi.com As a result, in N,N-dimethylamides like N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMA), the two methyl groups on the nitrogen are chemically non-equivalent—one being cis and the other trans to the carbonyl oxygen—and thus produce separate signals in an ¹H NMR spectrum. libretexts.orgazom.com
While the specific rotational barriers for this compound have not been experimentally reported, they are expected to be of a similar magnitude to other tertiary amides. The exact value would be influenced by the electronic and steric effects of the adjacent N,N-dimethylamide group. Dynamic NMR (DNMR) spectroscopy is the principal technique used to measure these barriers. By tracking the changes in the NMR spectrum at different temperatures, specifically the temperature at which the two distinct methyl signals broaden and coalesce into a single peak, the free energy of activation (ΔG‡) for the rotational process can be calculated. mdpi.com
Table 1: Representative Rotational Barriers for Tertiary Amides
| Compound | Rotational Barrier (ΔG‡) (kcal/mol) | Method |
|---|---|---|
| N,N-Dimethylformamide | ~21 | Dynamic NMR |
| N,N-Dimethylacetamide | ~18-20 | Dynamic NMR |
| N-Benzhydryl-N-methylformamide | ~20-23 | DFT Calculation |
This table presents typical values for well-studied amides to provide context for the expected barrier in this compound. Data sourced from computational and experimental studies. mdpi.com
Influence of Solvent Environments on Molecular Conformation
The conformational equilibrium and the rate of rotation about the amide bonds can be significantly influenced by the solvent environment. The choice of solvent can alter the rotational energy barrier by differentially solvating the ground state and the transition state of the rotation. rsc.org
The resonance in an amide bond involves a neutral form and a charge-separated (zwitterionic) form. The transition state for rotation is believed to be more polar than the ground state, or at least has a different charge distribution that disrupts the planarity and resonance stabilization.
Polar Solvents: Polar solvents, particularly those capable of strong dipole-dipole interactions or hydrogen bonding (as acceptors), are expected to stabilize the charge-separated resonance contributor of the amide ground state. This increased C-N double bond character would lead to a higher barrier to rotation. researchgate.net
Nonpolar Solvents: In nonpolar solvents, the neutral resonance form is favored, the C-N bond has less double-bond character, and the rotational barrier is generally lower.
Studies on other amides have confirmed this trend. For example, investigations into amine-substituted [s]-triazines showed that the rotational barrier (ΔG‡) is dependent on the solvent, with changes observed between different solvent environments. nih.gov Similarly, the ¹³C NMR chemical shifts of N,N-dimethylbenzamide were shown to be sensitive to the solvent, reflecting changes in the electronic structure of the amide group. researchgate.net For this compound, one would anticipate a similar dependence, where increasing solvent polarity would lead to an increase in the measured rotational barrier.
Table 2: Predicted Qualitative Effect of Solvent Polarity on Amide Rotational Barrier
| Solvent Type | Relative Polarity | Expected Effect on C-N Double Bond Character | Predicted Impact on Rotational Barrier (ΔG‡) |
|---|---|---|---|
| Nonpolar (e.g., Hexane) | Low | Lower | Decrease |
| Polar Aprotic (e.g., DMSO) | High | Higher | Increase |
| Polar Protic (e.g., Water) | Very High | Highest | Increase Significantly |
This table illustrates the generally accepted trend of how solvent polarity influences the key characteristics of an amide bond.
Based on a thorough review of scientific literature, there is a significant scarcity of specific research data for the chemical compound This compound (also known as N,N,N',N'-tetramethyloxamide, CAS No. 1608-14-6). guidechem.commolbase.comnih.gov The available information is largely limited to basic chemical identifiers and properties.
Consequently, it is not possible to generate a detailed, evidence-based article that adheres to the specific sections and subsections requested in the prompt, such as its hydrolysis, reduction, coordination chemistry, and catalytic applications.
It is important to distinguish this compound from the similarly named but structurally different compound, N,N,N',N'-tetramethylethylenediamine (TMEDA) . The latter is a well-studied bidentate amine ligand extensively used in coordination chemistry and catalysis, and a wealth of information exists for it. The detailed outline provided in the prompt, particularly concerning coordination chemistry and ligand properties, aligns more closely with the known applications of TMEDA rather than its diamide (B1670390) analogue.
Due to the lack of specific research findings for this compound in the requested areas, this article cannot be generated at this time.
Chemical Reactivity and Mechanistic Organic Chemistry of N,n,n ,n Tetramethylethanediamide
Derivatization and Functionalization Strategies for N,N,N',N'-Tetramethylethanediamide
N-Alkylation and N-Acylation Reactions
The tertiary amine nature of this compound dictates its reactivity in N-alkylation and N-acylation reactions. In principle, the lone pair of electrons on each nitrogen atom is available for nucleophilic attack on suitable electrophiles, such as alkyl halides or acyl chlorides. However, detailed research findings specifically focusing on the N-alkylation and N-acylation of TMEDA as a primary substrate are not extensively documented in the scientific literature.
The high basicity and strong chelating ability of TMEDA often lead it to act as a ligand or a base, complexing with reagents or abstracting protons, rather than undergoing direct substitution at the nitrogen atoms. wikipedia.org For instance, in the presence of organolithium reagents, TMEDA is well-known to form stable complexes, which enhances the reactivity of the organolithium species. wikipedia.org
In a photoredox-catalyzed C-H methylation of N-heteroarenes, N,N,N',N'-tetramethylethylenediamine was identified as a novel methyl source. nih.gov This suggests that under specific catalytic conditions, the methyl groups of TMEDA can be transferred, which is a reaction involving the N-methyl groups but not a classical N-alkylation of the TMEDA molecule itself. nih.gov
Further research is required to fully elucidate the conditions and mechanisms for direct N-alkylation and N-acylation of this compound and to characterize the resulting products.
Modifications at the Carbonyl Centers
A fundamental aspect of the molecular structure of this compound is the absence of carbonyl centers. Its structure, (CH₃)₂NCH₂CH₂N(CH₃)₂, consists of two dimethylamino groups linked by an ethane (B1197151) bridge. Therefore, direct modifications at carbonyl centers are not applicable to this compound.
However, it is conceivable to chemically transform this compound into derivatives that do contain carbonyl groups. For instance, oxidative cleavage of the C-N bonds or other multistep synthetic sequences could potentially introduce carbonyl functionalities. These subsequent derivatives could then undergo reactions at their newly formed carbonyl centers. However, such transformations are not direct modifications of the parent TMEDA molecule at a carbonyl group and represent a separate field of synthetic chemistry.
Research has shown that TMEDA can be involved in reactions that produce modifications in other molecules. For example, in the presence of ammonium (B1175870) persulfate, TMEDA can induce the formation of methylene (B1212753) bridges between amino acid residues in peptides during free radical polymerization. While this demonstrates the reactivity of TMEDA in facilitating chemical changes, it does not involve modifications at a carbonyl center within the TMEDA molecule itself.
Computational and Theoretical Studies of N,n,n ,n Tetramethylethanediamide
Quantum Chemical Calculations of Electronic Structure and Bonding
Quantum chemical calculations are fundamental to understanding the distribution of electrons and the nature of chemical bonds within the TMEDA molecule. These calculations provide a basis for interpreting the molecule's reactivity and spectroscopic properties.
The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. aimspress.com The HOMO represents the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. Conversely, the LUMO is the orbital that is most likely to accept an electron, highlighting regions of electrophilicity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. aimspress.comscispace.com A smaller gap suggests that the molecule is more polarizable and more reactive. aimspress.com
For TMEDA, the lone pairs of electrons on the two nitrogen atoms are expected to contribute significantly to the HOMO. This makes the nitrogen atoms the primary sites for donating electrons in chemical reactions. Quantum chemical calculations can precisely determine the energy and spatial distribution of these orbitals. While specific HOMO-LUMO energy values for isolated TMEDA are not detailed in the provided search results, studies on related systems show that such calculations are routinely performed using methods like Density Functional Theory (DFT). aimspress.comresearchgate.netresearchgate.net For instance, analysis of Rydberg excited TMEDA shows strong interaction between the electron lone pairs on the nitrogen atoms and significant charge delocalization, which are phenomena directly related to the nature of the HOMO. rsc.org
Table 1: Frontier Molecular Orbital Concepts
| Concept | Description | Relevance to Reactivity |
|---|---|---|
| HOMO | Highest energy molecular orbital containing electrons. | Represents the ability to donate electrons (nucleophilicity). |
| LUMO | Lowest energy molecular orbital that is empty. | Represents the ability to accept electrons (electrophilicity). |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap indicates higher reactivity and lower kinetic stability. aimspress.com |
Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the electrostatic potential on the electron density surface of a molecule. It provides a guide to the reactive sites within a molecule, particularly for electrophilic and nucleophilic attack. aimspress.comresearchgate.net Regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack.
In the case of TMEDA, an MEP map would show significant negative potential around the two nitrogen atoms due to their lone pairs of electrons. This confirms their role as Lewis basic centers, capable of coordinating to metal ions and participating in reactions as nucleophiles. wikipedia.orgnih.gov The mapping helps in understanding how TMEDA interacts with other molecules, such as organolithium reagents, where it acts as a strong chelating ligand. wikipedia.org The electrostatic interactions visualized by MEP are also crucial in understanding the initial stages of binding in molecular dynamics simulations. nih.gov
Density Functional Theory (DFT) for Geometry Optimization and Spectroscopic Property Prediction
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.govrsc.org It is particularly effective for geometry optimization, where it determines the lowest energy arrangement of atoms in a molecule, and for predicting various spectroscopic properties. nih.govnih.gov
For TMEDA, DFT calculations have been successfully employed to study its structure and properties. For example, in studies of Rydberg-excited TMEDA, DFT calculations provided evidence of strong lone pair interaction and charge delocalization in its equilibrium conformers. rsc.org Importantly, DFT methods that include self-interaction correction have shown excellent agreement with experimental results for the binding energy of the Rydberg electron in TMEDA. rsc.org DFT is also used to explore the structures of complexes involving TMEDA, such as its coordination to lithium enolates, where it can adopt both monodentate and bidentate coordination modes. ebi.ac.uk The accuracy of DFT in predicting geometries and spectroscopic parameters makes it an invaluable tool for complementing experimental studies. rsc.orgdntb.gov.ua
Table 2: Applications of DFT in TMEDA Studies
| Application | Description | Example Finding |
|---|---|---|
| Geometry Optimization | Finding the most stable 3D structure of the molecule or its complexes. | Used to explore monodentate and bidentate coordination in TMEDA-solvated enolate dimers. ebi.ac.uk |
| Spectroscopic Prediction | Calculating vibrational frequencies (IR/Raman) or electronic transitions (UV-Vis). | DFT calculations can be compared with experimental spectra to confirm structural assignments. nih.govresearchgate.net |
| Electronic Structure Analysis | Calculating properties like charge distribution and bond orders. | Showed evidence of strong lone pair interaction and charge delocalization in TMEDA conformers. rsc.org |
Molecular Dynamics Simulations for Investigating Conformational Dynamics and Intermolecular Interactions
A key application of MD to TMEDA has been in the study of its ultrafast structural dynamics. rsc.org When TMEDA is excited, it undergoes rapid conformational changes. Time-resolved Rydberg fingerprint spectroscopy, combined with ab initio calculations, has shown that ionization of one nitrogen atom leads to a localized charge that can then transfer to the other nitrogen. rsc.org This charge transfer is coupled with specific structural motions. The forward and backward time constants for this process were determined to be 490 fs and 621 fs, respectively. rsc.org MD simulations can model such dynamic processes, revealing the interplay between electronic and nuclear motion. They are also employed to understand how TMEDA interacts with solvents and other reagents in solution, providing insights into solvation structures and the stability of complexes. researchgate.netwpmucdn.com
Reaction Mechanism Elucidation and Transition State Analysis using Computational Methods
Computational methods, particularly DFT, are instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a reaction. This involves identifying reactants, products, intermediates, and, crucially, the transition states that connect them. The energy of the transition state determines the activation energy and thus the rate of the reaction.
Computational studies have been applied to understand the role of TMEDA in various reactions. For example, in the metalation of hydrazones by lithium diisopropylamide (LDA), computational studies helped to understand the structure of the LDA-TMEDA solvated dimer and its role in the reaction mechanism. wpmucdn.com In another case, DFT computations were used to explore several possible dimer-based transition structures for the reaction of a TMEDA-solvated lithium enolate with an imine. ebi.ac.uk These calculations help to rationalize experimental observations, such as reaction orders. Furthermore, computational analysis has been used to probe the mechanism of peptide modification where the TEMED radical can induce methyleneation between certain amino acid residues. nih.govresearchgate.net In organometallic chemistry, calculations on nickel-based polymerization catalysts involving TMEDA have identified and quantified interactions, such as α-agostic interactions, in the transition state. researchgate.net
Advanced Applications and Research Potential of N,n,n ,n Tetramethylethanediamide
Role in Supramolecular Chemistry and Self-Assembly Processes
Supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of molecules. These molecular components are held together by non-covalent intermolecular forces, a process known as molecular self-assembly.
Recent research has explored the use of peptide building blocks to create self-assembling nanostructures. nih.gov The inherent repulsion of cationic residues in certain peptides, which can hinder self-assembly, can be overcome by conjugation with amphiphilic peptides, leading to the formation of supramolecular structures. nih.gov For instance, the self-assembly of N-acetylated tri- and hexapeptides has demonstrated controlled molecular aggregation into fibers in both aqueous and organic environments. researchgate.net
In this context, N,N,N',N'-tetramethylethanediamide can play a crucial role. Its ability to coordinate with metal ions allows for the creation of complex structures. For example, self-condensation reactions of [Pd(tmeda)(C-N3)(OH)]+ (where tmeda is this compound) with nucleobases lead to the formation of symmetrical cyclic trimers. taylorandfrancis.com In these structures, a twelve-membered ring acts as a belt in a double-cone structure, with three cytosine rings on one side and three (tmeda)PdII entities on the other. taylorandfrancis.com This demonstrates the potential of TMEDA to direct the assembly of complex, functional supramolecular architectures.
Precursor Applications in Polymer Science and the Synthesis of Advanced Materials
This compound is widely utilized as a catalyst and reagent in polymer science, particularly in the synthesis of polymers and advanced materials. It is a key component in vinyl addition polymerization, initiated by a free-radical-generating system. ennoreindiachemicals.com In this process, TMEDA, in conjunction with ammonium (B1175870) persulfate (APS), accelerates the formation of free radicals from the persulfate, which in turn catalyze the polymerization of monomers like acrylamide. ennoreindiachemicals.commpbio.com This method is fundamental to the creation of polyacrylamide gels used extensively in molecular biology for techniques like electrophoresis. ennoreindiachemicals.commpbio.comsigmaaldrich.comwikipedia.org
Furthermore, TMEDA's ability to form stable complexes with metal halides makes it valuable in the synthesis of advanced materials. chemicalbook.com For instance, ZnO-TiO2 nanocomposites have been synthesized via sequential Chemical Vapor Deposition (CVD), where one of the chemical precursors for the zinc source was Zn(hfa)2•TMEDA. taylorandfrancis.com TMEDA also plays a role in the synthesis of arborescent polymers, which are highly branched macromolecules with a dendritic structure. taylorandfrancis.com In the synthesis of copolymers carrying poly(2-vinylpyridine) side chains, TMEDA is used in the polymerization of 2-vinylpyridine. taylorandfrancis.com
Recent research has also investigated the use of TMEDA-coordinated nickel(II) complexes as versatile intermediates for olefin polymerization catalysis. researchgate.net Studies have shown that the catalytic activity of these precursors can be significantly high, although the molecular weight of the resulting polyethylene (B3416737) may be limited by chain transfer reactions. researchgate.net
Development as a Specialty Reagent in Modern Organic Synthesis
This compound has emerged as a crucial specialty reagent in modern organic synthesis, primarily due to its ability to act as a potent ligand for metal ions, particularly organolithium compounds. chemicalbook.com Organolithium reagents, which feature a highly polar lithium-carbon bond, often form unreactive aggregates in non-polar solvents. chemicalbook.com TMEDA effectively deaggregates these clusters by coordinating with the lithium ions, thereby increasing the reactivity of the organolithium reagent. chemicalbook.comchemicalbook.com
The TMEDA-activated organolithium reagents can be used to metallate a wide variety of substrates, including benzene, furan, thiophene, N-alkylpyrroles, and ferrocene. wikipedia.org This enhanced reactivity is critical for numerous synthetic transformations. Moreover, the addition of TMEDA can dramatically improve the reactivity of aryl- and alkylcopper reagents. chemicalbook.com It not only stabilizes and solubilizes the organocopper reagent but also facilitates the trapping of the resulting enolates, leading to excellent yields of silyl (B83357) enol ethers. chemicalbook.com
In a novel application, TMEDA has been identified as a new methyl source in photoredox-catalyzed transformations. nih.gov This has led to the development of a facile and practical method for the direct C-H methylation of N-heteroarenes under mild reaction conditions. nih.gov The complexing properties of TMEDA also allow for the preparation and handling of air and moisture-sensitive salts. chemicalbook.com For example, zinc chloride forms a crystalline, air-stable solid in the presence of TMEDA, which can then be used in further reactions. chemicalbook.com
Emerging Roles in Catalysis and the Control of Chemical Reactions
The utility of this compound extends to its emerging roles in catalysis, where it influences reaction rates, selectivity, and product yields. sincerechemicals.com As a ligand, TMEDA readily donates its lone pairs of electrons to metal centers, forming stable complexes that can act as catalysts or catalyst precursors. sincerechemicals.com In transition-metal-catalyzed cross-coupling reactions, for example, TMEDA can coordinate with metals like palladium or nickel. sincerechemicals.com By stabilizing the metal center, it modifies the electronic and steric environment around the catalyst, thereby enhancing the reaction's reactivity and selectivity. sincerechemicals.com
TMEDA also contributes to catalyst stability by preventing deactivation through unwanted side reactions. sincerechemicals.com It can form a protective layer around the catalyst, shielding it from reactive species that might cause degradation. sincerechemicals.com This is particularly valuable in oxidation or reduction reactions. sincerechemicals.com
Advanced Analytical Techniques and Methodologies for N,n,n ,n Tetramethylethanediamide in Complex Chemical Systems
Chromatographic Separations for Purity Assessment and Mixture Analysis (e.g., Preparative HPLC)
Chromatographic techniques are fundamental for separating N,N,N',N'-tetramethylethanediamide from reaction mixtures, starting materials, and potential impurities. The purity of TMEDA is critical, especially when it is used in sensitive applications like polymerization catalysis and the synthesis of organometallic complexes, where trace impurities could significantly alter reaction outcomes. sigmaaldrich.commerckmillipore.com
Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for isolating and purifying TMEDA on a larger scale. This method separates compounds based on their differential partitioning between a stationary phase and a mobile phase. For a polar compound like TMEDA, reversed-phase HPLC is often employed, where a nonpolar stationary phase is used with a polar mobile phase. The high purity achievable with preparative HPLC (often exceeding 99.5%) makes it an indispensable tool in producing analytical-grade TMEDA. sigmaaldrich.com Purity is typically assessed by analyzing the collected fractions using an analytical HPLC system equipped with detectors such as UV-Vis or mass spectrometry.
The following table outlines typical parameters for the preparative HPLC purification of small organic amines like this compound.
Interactive Table 1: Representative Parameters for Preparative HPLC of this compound
| Parameter | Specification | Purpose |
|---|---|---|
| Stationary Phase | C18 (Octadecylsilane) | A nonpolar phase for reversed-phase chromatography, suitable for retaining and separating polar to moderately nonpolar compounds. |
| Mobile Phase | Acetonitrile/Water with 0.1% Trifluoroacetic Acid (TFA) | A common solvent system for reversed-phase HPLC. TFA is used as an ion-pairing agent to improve peak shape for amines. |
| Elution Mode | Isocratic or Gradient | Gradient elution (varying the mobile phase composition) is often used to effectively separate impurities with different polarities. |
| Flow Rate | 20 - 100 mL/min | Higher flow rates are used in preparative HPLC to process larger sample volumes in a reasonable timeframe. |
| Column Dimensions | 20-50 mm (ID) x 250 mm (L) | Larger internal diameter (ID) and length (L) columns are used to accommodate higher sample loads for purification. |
| Detection | UV-Vis (e.g., at 210 nm) / Mass Spectrometry (MS) | UV detection is used for monitoring the elution of the compound, while MS can be used for fraction identification. |
| Sample Loading | Milligrams to Grams | The amount of crude sample that can be loaded onto the column for a single purification run. |
Hyphenated Techniques for In-depth Analysis (e.g., GC-MS for Reaction Monitoring, LC-NMR)
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide unparalleled detail in the analysis of this compound within complex systems.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is exceptionally well-suited for the analysis of volatile compounds like TMEDA. sigmaaldrich.com In this technique, the sample is vaporized and separated based on boiling point and polarity in a gas chromatograph before being introduced into a mass spectrometer. The mass spectrometer fragments the molecules and detects them based on their mass-to-charge ratio, providing a unique "fingerprint" for identification. This makes GC-MS a powerful tool for monitoring the progress of reactions involving TMEDA, allowing for the quantification of reactants, products, and byproducts over time. The NIST Chemistry WebBook provides gas chromatography data for TMEDA, which is essential for developing analytical methods. nist.gov
Interactive Table 2: Gas Chromatography Data for this compound
| Column Type | Active Phase | Temperature (°C) | Kovats' Retention Index (I) | Reference |
|---|---|---|---|---|
| Packed | PMS-100 (non-polar) | 150 | 1052 | nist.gov |
| Capillary | SE-30 (non-polar) | 80 | 903 | nist.gov |
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR)
For non-volatile derivatives or complex mixtures where definitive structural elucidation is required, the combination of liquid chromatography with nuclear magnetic resonance spectroscopy (LC-NMR) is invaluable. nih.govresearchgate.net LC-NMR allows for the separation of components in a mixture, followed by the acquisition of detailed structural information from NMR spectra (¹H, ¹³C) for each separated peak. nih.gov
This technique is particularly useful for identifying unknown impurities or reaction products of TMEDA. In a typical LC-NMR analysis, a chromatographic peak of interest can be diverted into the NMR flow probe. Using techniques like "stop-flow," the elution can be paused while the analyte is in the probe, allowing for the acquisition of high-resolution 1D and 2D NMR spectra to fully characterize the molecule's structure. nih.gov This avoids the laborious process of fraction collection and subsequent individual analysis. Given the known NMR spectra of TMEDA, LC-NMR can be used to distinguish it from structurally similar compounds in a mixture. chemicalbook.comspectrabase.com
Electrochemical Properties and Redox Behavior
The electrochemical properties of this compound are primarily observed through its role as a powerful chelating ligand that stabilizes various oxidation states of metal ions and its participation in charge-transfer processes. nih.gov While not typically electroactive on its own under standard conditions, its coordination to metal centers can significantly influence the redox behavior of the resulting complex.
TMEDA is widely used in organometallic chemistry, where it forms stable complexes with metal halides and organolithium reagents. wikipedia.org Its nitrogen atoms coordinate to the metal, influencing the electron density and, consequently, the redox potential of the metal center. For instance, it is used in studies of the coordination geometry and electronic nature of copper complexes, which are often involved in redox catalysis. merckmillipore.com
Furthermore, research into the photoredox-catalyzed C-H methylation of N-heteroarenes has identified TMEDA as a source of methyl radicals, indicating its participation in redox transformations under photochemical conditions. nih.gov Studies on the ultrafast molecular dynamics of TMEDA have also explored the structural pathways associated with charge transfer, a fundamental aspect of redox chemistry. sigmaaldrich.comsigmaaldrich.com The oxidation of related aromatic amines, such as N,N,N′,N′-tetramethylbenzidine, has been shown to proceed via a one-electron oxidation to form a stable radical cation, a process that can be monitored using spectrophotometry and electron spin resonance (ESR). researchgate.net This suggests that under specific oxidative conditions, TMEDA could exhibit similar redox behavior.
Future Research Directions and Unexplored Avenues for N,n,n ,n Tetramethylethanediamide
Integration into Novel and Sustainable Catalytic Systems
The exploration of N,N,N',N'-tetramethylethanediamide in catalysis is a significant open field. Unlike its diamine analog, its role as a ligand or catalyst is not well-established. Future research should focus on leveraging its unique electronic and steric properties.
A primary avenue of investigation is its use as a bidentate ligand for transition and rare-earth metals. The amide carbonyl groups can act as effective coordination sites. Research on related N-phosphorylated carboxamides has shown that they can serve as powerful sensitizers for lanthanide ions, leading to complexes with exceptionally high light-emission quantum yields. rsc.org This suggests a potential role for this compound in developing novel photoredox or light-upconversion catalytic systems. Future studies could explore the synthesis of lanthanide complexes with this diamide (B1670390) to investigate their photophysical properties and potential catalytic activity in light-driven reactions. rsc.orgrsc.org
Furthermore, the development of sustainable catalytic systems is a paramount goal in modern chemistry. The stability of the amide bond could render this compound a robust ligand for catalysts designed to operate under harsh conditions. Research could be directed toward anchoring metal complexes of this diamide onto solid supports, creating recyclable heterogeneous catalysts for industrial processes.
Exploration of Bio-inspired Chemical Transformations and Materials
The amide linkage is the fundamental building block of peptides and proteins, the workhorses of biology. nih.gov This connection positions this compound as a simple yet valuable model compound for developing bio-inspired materials and transformations.
Future research can explore the use of this diamide as a foundational unit for constructing synthetic polyamide materials that mimic the structural or functional properties of proteins. mdpi.com Its simple, symmetric structure could allow for the systematic study of hydrogen bonding and chain packing in polymers, providing insights for designing advanced materials with tailored mechanical properties.
Another unexplored area is its role in bio-inspired coordination chemistry. The creation of complex, self-assembled structures is a hallmark of biological systems. The ability of amide-containing ligands to form intricate complexes with metal ions is well-documented. nih.gov this compound could be investigated as a building block for creating metal-organic frameworks (MOFs) or coordination polymers with potential applications in gas storage or as biomimetic catalysts. The challenge in synthesizing cyclic peptides, which involves managing the reactivity of amide bonds, highlights the need for fundamental studies on simple molecules like this compound to better understand and control these transformations. nih.gov
Development of Innovative Synthetic Pathways and Sustainable Production Methodologies
The full potential of this compound can only be realized if efficient and sustainable methods for its production are developed. Currently, detailed information on its synthesis is limited, often confined to chemical database entries that list potential precursors like dimethylformamide without elaborating on the specific reaction conditions, yields, or environmental impact. guidechem.com
A critical future research direction is the design of green synthetic routes. This could involve catalysis to improve atom economy, the use of renewable feedstocks, and the replacement of hazardous reagents and solvents. For instance, pathways could be explored that utilize CO2 or biomass-derived platform chemicals as starting materials. Investigating enzymatic or chemo-enzymatic routes could also lead to highly selective and environmentally benign production methods. A thorough life-cycle assessment of any newly developed synthetic pathway would be essential to quantify its sustainability.
The following table summarizes potential precursors for the synthesis of this compound, which could serve as starting points for developing innovative production methodologies.
| Precursor Compound Name | CAS Number |
| Dimethylformamide | 68-12-2 |
| Dimethylamine (B145610) | 124-40-3 |
| Diethyl Oxalate (B1200264) | 95-92-1 |
| Dimethylcarbamoyl Chloride | 79-44-7 |
| Data sourced from Guidechem. guidechem.com |
Contributions to Advanced Materials Science and Nanoscience through Diamide Scaffolds
The most immediate and promising avenues for future research on this compound lie in materials science. Its documented high thermal stability makes it an attractive monomer for the synthesis of high-performance polymers and resins. ontosight.ai
The primary focus should be on its application as a scaffold for advanced functional materials. As a simple bidentate ligand, it provides two carbonyl oxygen donor atoms for coordinating with metal ions. This is particularly relevant for the development of materials with tailored optical and magnetic properties.
Key research opportunities include:
Luminescent Materials: Lanthanide complexes are renowned for their sharp, line-like emission spectra. The amide groups of this compound could serve as "antennas" that absorb light and efficiently transfer the energy to a coordinated lanthanide ion (e.g., Europium, Terbium, Ytterbium), a process known as the antenna effect. rsc.orgrsc.org Future work should involve synthesizing and characterizing such complexes to assess their potential for applications in OLEDs, sensors, and bio-imaging.
Magnetic Materials: The field of single-molecule magnets (SMMs) and single-ion magnets (SIMs) is rapidly advancing, with potential applications in high-density data storage and quantum computing. The coordination environment provided by ligands plays a crucial role in determining the magnetic properties of a metal center. Research on lanthanide complexes with N-phosphorylated carboxamides has already demonstrated the coexistence of high luminescence and single-ion magnet behavior. rsc.org Systematic studies using the simpler this compound scaffold could provide fundamental insights into how ligand design influences magnetic anisotropy in lanthanide complexes.
Polymer Electrolytes: The polarity of the amide groups suggests that polymers derived from this compound could be investigated as solid polymer electrolytes for next-generation batteries, leveraging their ability to solvate ions like lithium while maintaining thermal and electrochemical stability.
The table below outlines potential applications in materials science based on the properties of the diamide scaffold.
| Potential Application Area | Key Property of Diamide Scaffold | Future Research Goal |
| High-Performance Polymers | High thermal stability of the amide backbone. ontosight.ai | Synthesize and characterize novel polyamides for applications requiring thermal resistance. |
| Luminescent Devices (OLEDs, Sensors) | Ability to coordinate with and sensitize lanthanide ions. rsc.org | Develop highly efficient and stable light-emitting lanthanide-diamide complexes. |
| Magnetic Materials | Can create specific coordination environments for metal ions. rsc.org | Design and study diamide-based single-ion magnets for data storage applications. |
| Nanoscience | Serves as a simple building block for self-assembly. | Explore its use in forming structured nanomaterials like metal-organic frameworks (MOFs). |
Q & A
Q. What are the recommended methods for synthesizing and purifying N,N,N',N'-tetramethylethanediamide (TEMED) for laboratory use?
Methodological Answer: TEMED is typically synthesized via alkylation of ethylenediamine with methylating agents such as methyl iodide or dimethyl sulfate under alkaline conditions. Post-synthesis purification involves fractional distillation under reduced pressure (to minimize decomposition) and inert gas storage to prevent oxidation. Key parameters include:
Q. How can researchers characterize the physicochemical properties of TEMED for experimental reproducibility?
Methodological Answer: Essential characterization includes:
Consistent characterization ensures batch-to-batch reproducibility in applications like gel polymerization .
Q. What safety protocols are critical when handling TEMED in laboratory settings?
Methodological Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (TEMED is corrosive and flammable) .
- Ventilation : Use fume hoods to avoid inhalation of vapors (TLV: 2 ppm).
- Storage : Keep in airtight containers under nitrogen at 4°C to minimize oxidation and volatility .
- Waste disposal : Neutralize with dilute acetic acid before incineration .
Advanced Research Questions
Q. How does TEMED’s catalytic mechanism in radical-mediated polymerization vary under different experimental conditions?
Methodological Answer: TEMED accelerates acrylamide gel polymerization by catalyzing persulfate (e.g., ammonium persulfate, APS) decomposition into sulfate radicals. Key factors influencing efficiency:
- pH dependence : Optimal activity at pH 7–9; protonation of tertiary amines reduces catalytic efficiency .
- Temperature : Reaction rate increases by 2–3× per 10°C rise (Arrhenius behavior).
- Synergistic effects : Combining TEMED with redox initiators (e.g., Fe²⁺) enhances radical yield but may introduce metal-induced side reactions .
Experimental optimization : Titrate TEMED concentrations (0.1–0.5% v/v) against polymerization time and gel porosity using rheometry .
Q. What strategies resolve contradictions in reported TEMED stability data across studies?
Methodological Answer: Discrepancies in TEMED’s shelf life (6–24 months) arise from storage conditions and impurity profiles. To reconcile
Accelerated degradation studies : Expose TEMED to heat (40°C) and humidity, monitoring oxidation products (e.g., N-methylformamide) via GC-MS.
Batch analysis : Compare commercial lots using inductively coupled plasma (ICP) for trace metals (e.g., Fe³⁺) that catalyze decomposition .
Stabilizers : Add antioxidants (e.g., BHT at 0.01%) to extend stability .
Q. How can TEMED’s role in supramolecular chemistry be leveraged for advanced material design?
Methodological Answer: TEMED’s tertiary amine groups act as ligands in coordination polymers. Case study:
- Application : Synthesizing Pd(II)-TEMED complexes for catalytic C–C coupling.
- Method : React (en*)Pd(NO₃)₂ (en* = TEMED) with pyrazine ligands to form molecular squares/triangles. Monitor structural equilibrium via NMR and X-ray crystallography .
- Outcome : TEMED’s flexibility enables tunable pore sizes in metal-organic frameworks (MOFs) for gas storage .
Data Contradiction Analysis
Example : Conflicting reports on TEMED’s toxicity (LD₅₀: 1.1–2.5 g/kg in rats) may stem from impurity variability. Mitigation:
- Quality control : Standardize TEMED batches using HPLC to quantify byproducts like ethylenediamine (<0.1% threshold) .
- In vitro assays : Compare cytotoxicity (e.g., IC₅₀ in HEK293 cells) across purified vs. commercial samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
